molecular formula C5H12ClNS B2725550 (2R)-2-Methylthiomorpholine hydrochloride CAS No. 2089246-39-7

(2R)-2-Methylthiomorpholine hydrochloride

Cat. No.: B2725550
CAS No.: 2089246-39-7
M. Wt: 153.67
InChI Key: WJPHRCQUZILPFE-NUBCRITNSA-N
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Description

(2R)-2-Methylthiomorpholine hydrochloride is a chemical compound that belongs to the class of thiomorpholines Thiomorpholines are heterocyclic compounds containing a sulfur atom in the ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Methylthiomorpholine hydrochloride typically involves the reaction of 2-methylthiomorpholine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Material: 2-Methylthiomorpholine

    Reagent: Hydrochloric acid

    Reaction Conditions: The reaction is usually conducted at room temperature with constant stirring to ensure complete mixing of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yield and purity, and may include additional steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Methylthiomorpholine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones

    Reduction: Thiol derivatives

    Substitution: Various substituted thiomorpholine derivatives

Scientific Research Applications

(2R)-2-Methylthiomorpholine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R)-2-Methylthiomorpholine hydrochloride involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved are still under investigation, but it is believed that the sulfur atom in the thiomorpholine ring plays a crucial role in its activity.

Comparison with Similar Compounds

Similar Compounds

    Thiomorpholine: The parent compound without the methyl group.

    2-Methylthiomorpholine: The compound without the hydrochloride salt.

    Morpholine: A similar compound with an oxygen atom instead of sulfur.

Uniqueness

(2R)-2-Methylthiomorpholine hydrochloride is unique due to the presence of both the methyl group and the hydrochloride salt, which may contribute to its distinct chemical and biological properties. The combination of these features makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2R)-2-methylthiomorpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NS.ClH/c1-5-4-6-2-3-7-5;/h5-6H,2-4H2,1H3;1H/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPHRCQUZILPFE-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCS1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNCCS1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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